molecular formula C5H7BrN2S B15382309 (R)-1-(2-Bromothiazol-5-YL)ethan-1-amine

(R)-1-(2-Bromothiazol-5-YL)ethan-1-amine

Numéro de catalogue: B15382309
Poids moléculaire: 207.09 g/mol
Clé InChI: AWDPFAXSDDIYEH-GSVOUGTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-(2-Bromothiazol-5-yl)ethan-1-amine ( 2349456-43-3) is a chiral amine serving as a versatile and high-value building block in medicinal chemistry and drug discovery. Its structure incorporates two critical features: a bromo-substituted thiazole ring and a chiral amine side chain. The thiazole ring is a privileged scaffold in pharmaceuticals, known for its diverse biological activities, and is found in numerous therapeutic agents targeting conditions such as cancer, microbial infections, and inflammatory diseases . The bromine atom at the 2-position of the thiazole ring provides an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the rapid exploration of structure-activity relationships . The chiral (R)-configured aminoethyl side chain is essential for the synthesis of enantiomerically pure compounds, which is critical for developing drugs with high target specificity and reduced off-target effects. This compound is particularly valuable for constructing novel molecular architectures in projects aiming to develop protease inhibitors, kinase inhibitors, and antimicrobial agents . As a key intermediate, it can be incorporated into larger, more complex molecules to modulate their electronic properties, lipophilicity, and binding affinity. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, using personal protective equipment. For your convenience, this product is available for global shipping and requires cold-chain transportation .

Propriétés

Formule moléculaire

C5H7BrN2S

Poids moléculaire

207.09 g/mol

Nom IUPAC

(1R)-1-(2-bromo-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H7BrN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3/t3-/m1/s1

Clé InChI

AWDPFAXSDDIYEH-GSVOUGTGSA-N

SMILES isomérique

C[C@H](C1=CN=C(S1)Br)N

SMILES canonique

CC(C1=CN=C(S1)Br)N

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (R)-1-(2-Bromothiazol-5-YL)ethan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Core Substituents Key Features
This compound C₅H₇BrN₂S 206.97 Thiazole 2-Bromo at C5 Bromine enhances cross-coupling potential
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) C₉H₁₀BrN₃ 240.11 Benzimidazole 2-Bromo, ethanamine Larger aromatic system; higher MW
(R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine C₁₂H₁₄N₂S 218.32 Thiazole 4-Methylthiazole, phenyl Extended conjugation; lipophilic
(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine C₅H₇BrN₂O 191.03 Oxazole 3-Bromo at C5 Oxygen instead of sulfur; lower MW
(R)-1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride C₇H₁₀BrClN₂ 237.53 Pyridine 5-Bromo Pyridine core; hydrochloride salt form

Key Observations :

  • Heterocycle Influence: Thiazole-based compounds (e.g., the target and ) exhibit distinct electronic properties compared to benzimidazole or pyridine derivatives.
  • Substituent Effects : Bromine at the 2-position of thiazole (target compound) favors electrophilic substitution, while methyl groups (e.g., ) enhance steric hindrance.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (R)-1-(2-Bromothiazol-5-YL)ethan-1-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on 2-bromothiazole derivatives. For enantioselective synthesis, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) is critical . Key steps include:
  • Halogenation : Bromination of thiazole precursors under controlled temperatures (0–5°C) to avoid over-substitution.
  • Amine Coupling : Reaction with ethylamine derivatives in anhydrous THF or DMF, using bases like K₂CO₃ to deprotonate the amine .
  • Chiral Purity : Post-synthesis chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) ensures enantiomeric excess ≥98% .

Q. How can spectroscopic and crystallographic methods characterize the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX suite) resolves the absolute configuration of the chiral center. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., thiazole C-H coupling at δ 7.8–8.2 ppm). 2D NMR (COSY, HSQC) confirms connectivity between the thiazole ring and ethylamine moiety .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~221.09 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What is the significance of the bromothiazole moiety in modulating biological activity?

  • Methodological Answer : The bromine atom enhances electrophilicity for covalent binding to cysteine residues in enzymes (e.g., kinases), while the thiazole ring participates in π-π stacking with aromatic amino acids (e.g., tyrosine in active sites). Comparative studies with fluorine or chlorine analogs show reduced bioactivity due to weaker van der Waals interactions .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for (R)-configured ethanamine derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)-BINOL-based ligands in Pd-catalyzed cross-couplings to induce asymmetric induction (≥90% ee) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to racemize intermediates and isolate the (R)-enantiomer .
  • Computational Screening : DFT calculations (B3LYP/6-31G*) predict transition-state energies to optimize catalyst design .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Stability Assays : LC-MS/MS quantifies hepatic microsomal degradation (e.g., CYP450 isoforms) to correlate in vitro IC₅₀ with in vivo efficacy .
  • Solubility Optimization : Salt formation (e.g., hydrochloride) improves bioavailability. Compare logP values (experimental vs. calculated) to adjust formulation .
  • Controlled Dosing : PK/PD modeling in rodent studies identifies optimal dosing intervals to mitigate off-target effects .

Q. How can computational modeling predict reactivity and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin receptors). Validate with mutagenesis studies on key binding residues .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing >10⁶ reactions, prioritizing high-yield pathways .
  • MD Simulations : GROMACS simulations (50 ns) assess conformational stability of ligand-protein complexes under physiological conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.